molecular formula C14H13NOS B12541611 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile CAS No. 144061-57-4

6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile

Cat. No.: B12541611
CAS No.: 144061-57-4
M. Wt: 243.33 g/mol
InChI Key: CMWDZWCSZRMEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile is a chemical compound that features a benzonitrile core substituted with a methoxy group, a methyl group, and a thiophen-2-ylmethyl group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the condensation reactions such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating thiophene derivatives .

Chemical Reactions Analysis

6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their specific substitutions and functional groups, leading to unique properties and applications.

Properties

CAS No.

144061-57-4

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

6-methoxy-3-methyl-2-(thiophen-2-ylmethyl)benzonitrile

InChI

InChI=1S/C14H13NOS/c1-10-5-6-14(16-2)13(9-15)12(10)8-11-4-3-7-17-11/h3-7H,8H2,1-2H3

InChI Key

CMWDZWCSZRMEJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C#N)CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.